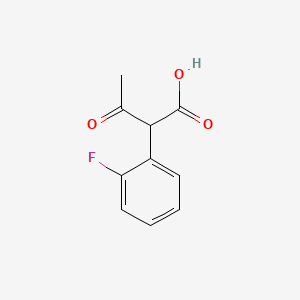

Acetyl(2-fluorophenyl)acetic acid

Description

Contextualization within Fluorinated Organic Chemistry Research

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. nih.govyoutube.com The introduction of fluorine can significantly alter a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govnih.gov This has led to a surge in the development of fluorinated compounds, with fluorine being present in a significant percentage of pharmaceuticals and agrochemicals currently in development. biesterfeld.no Phenylacetic acid derivatives, in particular, are recognized as important structural motifs in the design of new therapeutic agents. inventivapharma.comnih.gov Within this context, Acetyl(2-fluorophenyl)acetic acid emerges as a specific and functionalized member of the fluorinated phenylacetic acid class, combining the influential properties of the fluorine atom with multiple reactive sites for further chemical elaboration. ontosight.ai

Significance of this compound in Advanced Chemical Synthesis

In the realm of advanced chemical synthesis, this compound is primarily valued as a specialized building block or chemical intermediate. ontosight.aihilarispublisher.com Its molecular architecture, featuring a carboxylic acid group, an acetyl group, and a fluorinated aromatic ring, offers chemists a versatile scaffold for constructing more complex molecules. ontosight.ai The presence of the fluorine atom at the ortho position can influence the reactivity of the molecule and the properties of its subsequent derivatives. ontosight.ai

The synthesis of this compound itself highlights its role as a product of targeted organic reactions. One described method involves the reaction of 2-fluorobenzaldehyde (B47322) with acetic anhydride (B1165640), followed by subsequent oxidation and hydrolysis steps to yield the final compound. ontosight.ai This process underscores the deliberate construction of this molecule for use in further synthetic applications. Researchers in medicinal chemistry investigate this compound and its derivatives for potential biological activities, making it a point of interest for the development of novel molecules with tailored properties. ontosight.ai

Data Table for this compound

The fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C10H9FO3 ontosight.ai |

| Molecular Weight | 196.18 g/mol |

Structure

2D Structure

3D Structure

Properties

CAS No. |

93942-42-8 |

|---|---|

Molecular Formula |

C10H9FO3 |

Molecular Weight |

196.17 g/mol |

IUPAC Name |

2-(2-fluorophenyl)-3-oxobutanoic acid |

InChI |

InChI=1S/C10H9FO3/c1-6(12)9(10(13)14)7-4-2-3-5-8(7)11/h2-5,9H,1H3,(H,13,14) |

InChI Key |

KBCTYIGQRPRHST-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1F)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Acetyl 2 Fluorophenyl Acetic Acid

Characterization of Reactive Sites and Functional Group Interconversions

The structure of Acetyl(2-fluorophenyl)acetic acid, featuring an acetyl group, a carboxylic acid, and a fluorine-substituted aromatic ring, presents multiple sites for chemical modification.

Oxidation of the Acetyl Moiety to Carboxylic Acid Derivatives

The acetyl group of this compound can undergo oxidation to yield carboxylic acid derivatives. Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can be employed for this transformation. The reaction typically converts the acetyl group into a carboxyl group, resulting in the formation of a dicarboxylic acid derivative. For instance, the oxidation of 2-(4-Acetyl-2-fluorophenyl)acetic acid can yield 2-(4-carboxy-2-fluorophenyl)acetic acid.

Reduction of the Carbonyl Group to Corresponding Alcohols

The carbonyl group within the acetyl moiety is susceptible to reduction to form the corresponding alcohol. This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The reduction converts the ketone functionality into a secondary alcohol. For example, the reduction of 2-(4-Acetyl-2-fluorophenyl)acetic acid would produce 2-(4-hydroxy-2-fluorophenyl)acetic acid.

Nucleophilic Substitution Reactions Involving the Fluorine Atom

The fluorine atom on the phenyl ring can be displaced through nucleophilic aromatic substitution (SNAr) reactions. nih.gov The success of such reactions is often dependent on the presence of activating groups on the aromatic ring and the nature of the nucleophile. For instance, in related 2-fluoronitrobenzene systems, the fluorine atom can be efficiently displaced by carbon nucleophiles like the carbanion of diethyl 2-fluoromalonate in the presence of a base like sodium hydride. nih.govresearchgate.net This strategy has been utilized to synthesize various 2-fluoro-2-arylacetic acid derivatives. nih.gov While alkyl fluorides are generally poor substrates for SN2 reactions, intramolecular nucleophilic substitution can be more favorable. cas.cn

Detailed Mechanistic Investigations of Reaction Selectivity

Understanding the mechanisms governing the reactivity of this compound is crucial for controlling reaction outcomes and designing synthetic pathways.

Electrophilic Substitution Mechanisms on the Aromatic Ring

Electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) ring of this compound are influenced by the directing effects of the existing substituents. The general mechanism for EAS involves the attack of an electrophile by the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex, followed by the loss of a proton to restore aromaticity. byjus.commasterorganicchemistry.comlumenlearning.com

The substituents on the ring, namely the fluorine atom and the acetylacetic acid group, dictate the position of further substitution. Halogens like fluorine are generally considered ortho- and para-directing deactivators. libretexts.org The acetylacetic acid group, containing a carbonyl function, is expected to be a meta-directing deactivator. libretexts.org Therefore, the regioselectivity of electrophilic substitution will be a result of the combined influence of these two groups. For example, in the nitration of chlorobenzene, the ortho and para intermediates are more stable due to the ability of the halogen's lone pairs to donate electron density and stabilize the positive charge. libretexts.org

Table 1: Regioselectivity in the Nitration of Substituted Benzenes

| Substituent | Ortho Product (%) | Meta Product (%) | Para Product (%) |

|---|---|---|---|

| -F | 13 | 1 | 86 |

| -Cl | 35 | 1 | 64 |

| -Br | 43 | 1 | 56 |

| -COCH3 | 26 | 72 | 2 |

Data sourced from a study on substituent effects in electrophilic substitutions. libretexts.org

Radical Pathways in Benzylic Fluorination

Recent research has explored radical pathways for the fluorination of phenylacetic acid derivatives at the benzylic position. nih.gov One such strategy involves a charge-transfer complex between an electrophilic fluorine source, like Selectfluor, and a pyridine (B92270) derivative. nih.govacs.org This method can lead to either decarboxylative fluorination or direct fluorination of the benzylic C-H bond, with the outcome being highly dependent on the solvent. nih.govacs.org

In the presence of water, a single-electron transfer (SET) oxidation mechanism dominates, leading to decarboxylation and the formation of a benzylic radical. This radical then reacts with Selectfluor to yield the fluorinated product. nih.govacs.org Under non-aqueous conditions, α-fluorination occurs selectively, leading to the formation of α-fluoro-α-arylcarboxylic acids. nih.govacs.org This divergent reactivity highlights the critical role of reaction conditions in controlling the outcome of radical fluorination reactions.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(4-Acetyl-2-fluorophenyl)acetic acid |

| 2-(4-Carboxy-2-fluorophenyl)acetic acid |

| 2-(4-Hydroxy-2-fluorophenyl)acetic acid |

| Diethyl 2-fluoromalonate |

| 2-Fluoronitrobenzene |

| 2-Fluoro-2-arylacetic acid |

| Selectfluor |

| α-Fluoro-α-arylcarboxylic acids |

Solvent-Dependent Selectivity Switching in Fluorination Reactions

A key transformation for phenylacetic acid derivatives is fluorination, which can introduce additional fluorine atoms to the molecule, enhancing properties like metabolic stability. nih.gov Research demonstrates that the choice of solvent plays a critical role in directing the outcome of fluorination reactions for this class of compounds, leading to a "selectivity switch" between two distinct products. nih.govorganic-chemistry.org

A divergent strategy for the fluorination of phenylacetic acid derivatives has been developed using a combination of Selectfluor® (an electrophilic fluorinating agent) and 4-(dimethylamino)pyridine (DMAP). nih.gov This method highlights a profound solvent-dependent selectivity. The reaction can be selectively guided toward either decarboxylative fluorination or direct α-fluorination of the benzylic C(sp³)–H bond simply by altering the solvent system. nih.govmpg.de

In aqueous conditions , such as an acetone/water mixture, the reaction proceeds primarily through a decarboxylative fluorination pathway. nih.govacs.org In an aqueous environment, the carboxylic acid is deprotonated, enabling a single-electron transfer (SET) oxidation of the resulting carboxylate. This triggers decarboxylation to form a carbon-centered radical, which then reacts with Selectfluor® to yield the fluorinated product, effectively replacing the entire acetic acid group with a fluorine atom. nih.govacs.org

Conversely, under non-aqueous (aprotic polar) conditions , such as in acetonitrile (B52724), the reaction favors direct α-fluorination . nih.govmpg.de In these solvents, the phenylacetic acid has a much lower acidity and remains largely protonated. mpg.deacs.org This suppresses the decarboxylative pathway and allows for a Hydrogen Atom Transfer (HAT) mechanism to become dominant, resulting in the clean formation of α-fluoro-α-arylcarboxylic acids. mpg.de This transformation is remarkably efficient, often completing in less than five minutes at room temperature. mpg.de

Table 1: Solvent-Dependent Selectivity in the Fluorination of Phenylacetic Acid Derivatives

This table summarizes the divergent outcomes of fluorination reactions based on solvent conditions as observed for phenylacetic acid derivatives. Data sourced from nih.govmpg.deacs.org.

Influence of Aromatic and Aliphatic Substituents on Chemical Transformations

The nature and position of substituents on both the aromatic ring and the aliphatic side chain significantly influence the reactivity and transformation pathways of phenylacetic acid derivatives. nih.govnih.gov These effects are evident in both chemical and enzymatic transformations.

In the context of the solvent-switched fluorination described previously, the electronic properties of substituents on the phenyl ring play a crucial role. For the direct α-fluorination reaction under non-aqueous conditions, a broad range of phenylacetic acid derivatives bearing both electron-rich (e.g., methoxy) and electron-deficient (e.g., nitro, cyano) substituents are cleanly converted to their respective α-fluoro-α-arylacetic acids. nih.govacs.org This wide substrate scope suggests that the Hydrogen Atom Transfer (HAT) mechanism is robust and tolerant of various electronic environments on the aromatic ring. mpg.de Similarly, the decarboxylative fluorination pathway is also effective for a range of substituted phenylacetic acids. nih.gov

Table 2: Influence of Aromatic Substituents on Fluorination of Phenylacetic Acid Derivatives

This table illustrates the effect of various aromatic substituents on the yield of fluorination products for phenylacetic acid analogs. Data sourced from nih.gov.

Enzymatic transformations also show a dependence on the substrate's substitution pattern. Fluoroacetate dehalogenases (FAcDs), for instance, can be used for the kinetic resolution of racemic 2-fluoro-2-phenylacetic acid derivatives. nih.gov In this process, the enzyme selectively transforms one enantiomer, allowing for the separation and synthesis of high-purity chiral fluorinated compounds. The efficiency of this enzymatic resolution, with reported yields for the desired R-fluorocarboxylic acids ranging from 58% to 97%, is inherently dependent on the specific structure of the starting derivative. nih.gov This highlights how enzymatic systems can be highly sensitive to the substitution pattern of the substrate molecule.

Structure Reactivity Relationships and Derivatives of Acetyl 2 Fluorophenyl Acetic Acid

Systematic Derivatization for Structure-Reactivity Studies

Systematic derivatization of Acetyl(2-fluorophenyl)acetic acid allows for a detailed investigation into how specific structural modifications influence its chemical reactivity. By altering functional groups, researchers can modulate the electronic and steric properties of the molecule and observe the resulting changes in its behavior.

The carboxylic acid group is a primary site for derivatization. Esterification, the conversion of the carboxylic acid to an ester, is a common strategy to modify the reactivity of the molecule. The Fischer esterification, a reaction between the carboxylic acid and an alcohol in the presence of an acid catalyst, is a typical method for this transformation masterorganicchemistry.com.

Table 1: Impact of Esterification on the Reactivity of this compound

| Property | Carboxylic Acid | Ester Derivative |

| Acidity | Acidic due to the carboxyl proton. | Neutral, lacks the acidic proton. |

| Nucleophilicity of Carbonyl Oxygen | Moderate | Increased due to the electron-donating nature of the alkoxy group. |

| Electrophilicity of Carbonyl Carbon | High | Reduced, making it less susceptible to nucleophilic attack. |

| Solubility in Nonpolar Solvents | Generally lower | Generally higher |

| Reactivity with Bases | Readily forms carboxylate salts. | Generally unreactive with weak bases. Can undergo hydrolysis with strong bases. |

Strategic Functional Group Modifications on the Phenyl Ring

The reactivity of the phenyl ring in this compound is governed by the electronic effects of the existing 2-fluoro and acetyl substituents. The fluorine atom exerts a dual influence: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M) nih.govlibretexts.org. The acetyl group is a deactivating group, withdrawing electron density from the ring through both inductive and resonance effects (-I, -M) masterorganicchemistry.com. The combination of these groups deactivates the phenyl ring towards electrophilic aromatic substitution, making such reactions slower than in unsubstituted benzene (B151609).

Strategic modifications to the phenyl ring, such as the introduction of additional substituents, can further modulate this reactivity. The nature and position of a new substituent will determine whether the ring becomes more or less reactive.

Electron-donating groups (EDGs) , such as alkyl (-R), hydroxyl (-OH), or alkoxy (-OR) groups, would increase the electron density of the ring, thereby increasing its reactivity towards electrophiles. These groups are typically ortho, para-directing wikipedia.org.

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN) groups, would further decrease the electron density of the ring, making it even less reactive towards electrophilic substitution. These groups are generally meta-directing wikipedia.org.

The position of the new substituent is also critical. Steric hindrance from the existing groups can influence the regioselectivity of substitution reactions wikipedia.org.

Table 2: Predicted Effects of Additional Phenyl Ring Substituents on the Reactivity of this compound in Electrophilic Aromatic Substitution

| Substituent Type | Example | Electronic Effect | Effect on Reactivity | Predicted Directing Influence |

| Strongly Activating | -OH, -NH2 | +M > -I | Increases reactivity | Ortho, Para |

| Moderately Activating | -OR, -NHCOR | +M > -I | Increases reactivity | Ortho, Para |

| Weakly Activating | -Alkyl | +I | Slightly increases reactivity | Ortho, Para |

| Weakly Deactivating | -Halogens (Cl, Br, I) | -I > +M | Slightly decreases reactivity | Ortho, Para |

| Moderately Deactivating | -COR, -CN, -SO3H | -I, -M | Decreases reactivity | Meta |

| Strongly Deactivating | -NO2, -CF3 | -I, -M | Strongly decreases reactivity | Meta |

Comparative Chemical Reactivity Analysis with Related Fluoroaryl Acetic Acids

Phenylacetic acid is the parent compound in this series wikipedia.orgnih.gov. The introduction of a fluorine atom at the ortho position and an acetyl group creates this compound. The primary differences in reactivity arise from the strong electron-withdrawing nature of these substituents.

The acidity of the carboxylic acid is expected to be higher in this compound compared to phenylacetic acid. The electron-withdrawing fluoro and acetyl groups stabilize the carboxylate anion formed upon deprotonation, thus favoring the dissociation of the proton.

In terms of the phenyl ring's reactivity, phenylacetic acid is activated towards electrophilic aromatic substitution by the weakly activating -CH2COOH group. In contrast, the phenyl ring in this compound is significantly deactivated by the combined electron-withdrawing effects of the fluoro and acetyl groups.

Table 3: Comparative Reactivity of this compound and Phenylacetic Acid

| Feature | Phenylacetic Acid | This compound |

| Acidity (pKa) | ~4.31 wikipedia.org | Expected to be lower (more acidic) |

| Reactivity of Phenyl Ring (Electrophilic Aromatic Substitution) | Activated | Deactivated |

| Directing Effect of Substituents | -CH2COOH is ortho, para-directing | Combined effect of -F (ortho, para) and -COCH3 (meta) directing, with overall deactivation. |

Analogs with Alternative Halogen or Acetyl Substituents

The reactivity of halogenated phenylacetic acids is influenced by the specific halogen present. All halogens are deactivating towards electrophilic aromatic substitution due to their strong -I effect, which outweighs their +M effect libretexts.org. However, the extent of this deactivation varies. Fluorine is the most electronegative halogen, but its +M effect is also the strongest among the halogens due to better orbital overlap with the carbon of the phenyl ring wikipedia.org. This can make fluorobenzene more reactive towards electrophilic aromatic substitution than other halobenzenes, particularly at the para position wikipedia.org. The reactivity of the benzene ring substituted with a halogen generally decreases as the size of the halogen increases (F > Cl > Br > I) libretexts.org.

Replacing the acetyl group with other acyl groups would primarily alter the steric hindrance and the magnitude of the electron-withdrawing effect. Larger acyl groups would increase steric hindrance, potentially influencing the regioselectivity of reactions.

Table 4: Comparison of Electronic Effects of Halogen Substituents

| Halogen | Electronegativity (Pauling Scale) | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Phenyl Ring Reactivity |

| Fluorine (F) | 3.98 | Strong | Weak but significant | Deactivating (ortho, para-directing) |

| Chlorine (Cl) | 3.16 | Strong | Weaker | Deactivating (ortho, para-directing) |

| Bromine (Br) | 2.96 | Strong | Weaker | Deactivating (ortho, para-directing) |

| Iodine (I) | 2.66 | Weaker | Weakest | Deactivating (ortho, para-directing) |

Positional Isomers of Fluorine and Acetyl Substitution

The positions of the fluoro and acetyl groups on the phenyl ring have a profound impact on the molecule's reactivity. The electronic effects of these substituents are distance-dependent, and their relative positions can either reinforce or counteract each other.

For instance, in 2-acetyl-4-fluorophenylacetic acid, the fluorine atom is at the para position relative to the acetyl group. The -I effect of fluorine would be felt throughout the ring, while its +M effect would primarily influence the ortho and para positions relative to itself. The acetyl group's deactivating -M effect would strongly influence the positions ortho and para to it.

The interplay of these effects in different positional isomers leads to variations in the electron density at different positions on the ring, which in turn affects the regioselectivity and rate of reactions like electrophilic aromatic substitution. Steric hindrance also plays a crucial role; for example, an ortho-substituent can sterically hinder reactions at the adjacent positions nih.gov.

Table 5: Predicted Reactivity of Positional Isomers of Acetyl-Fluorophenylacetic Acid

| Isomer | Relative Positions of Substituents | Key Electronic Interactions | Expected Impact on Reactivity |

| This compound | Fluoro and Acetyl are ortho to each other. | Strong inductive withdrawal from both groups at adjacent positions. Potential for steric hindrance. | Significant deactivation of the ring. |

| Acetyl(3-fluorophenyl)acetic acid | Fluoro and Acetyl are meta to each other. | Inductive effects are additive. Resonance effects do not directly reinforce each other. | Strong deactivation of the ring. |

| Acetyl(4-fluorophenyl)acetic acid | Fluoro and Acetyl are para to each other. | Inductive and resonance effects of both groups influence the entire ring system. | Strong deactivation of the ring. |

Electronic and Steric Effects of Fluorine on Reaction Outcomes

The presence of a fluorine atom on the phenyl ring of this compound introduces significant electronic and steric effects that profoundly influence the molecule's reactivity and the outcomes of its chemical transformations. The position of the fluorine atom, particularly at the ortho position relative to the acetyl and acetic acid side chains, is critical in dictating these effects.

Electronic Effects:

The fluorine atom is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). nih.govlibretexts.org This effect decreases the electron density of the aromatic ring and influences the acidity and reactivity of the attached functional groups.

Increased Acidity: The strong inductive pull of fluorine stabilizes the carboxylate anion formed upon deprotonation of the carboxylic acid group. This stabilization makes the parent acid more acidic compared to unsubstituted phenylacetic acid.

Aromatic Ring Deactivation: The -I effect deactivates the benzene ring towards electrophilic aromatic substitution. However, fluorine also possesses lone pairs of electrons that can be donated into the ring via the resonance effect (+M effect). While halogens are generally deactivating, they are considered ortho, para-directors for electrophilic substitution reactions because the resonance effect can stabilize the intermediate carbocation (arenium ion) when the attack occurs at these positions. libretexts.org

Influence on Functional Groups: The electron-withdrawing nature of the ortho-fluoro substituent can impact the reactivity of the acetyl group's carbonyl carbon, making it more susceptible to nucleophilic attack.

Steric Effects:

The fluorine atom, while having a relatively small van der Waals radius (1.47 Å), exerts notable steric hindrance due to its position adjacent to the bulky acetyl and acetic acid groups. nih.govresearchgate.net

Hindrance at Functional Groups: The ortho-fluorine can sterically impede the approach of reagents to both the carboxylic acid and the acetyl carbonyl group. This can lead to lower reaction rates for processes like esterification or other reactions requiring attack at these sites.

Conformational Influence: Repulsive steric and electrostatic interactions between the ortho-fluorine and the carbonyl oxygen of the side chain can influence the preferred conformation of the molecule. nih.gov This conformational bias can, in turn, affect intramolecular interactions and the molecule's ability to bind to active sites in biological systems. For instance, studies on similar structures have shown that an ortho-fluoroaromatic ring and an adjacent hydroxamate group tend to be coplanar, which can create destabilizing intramolecular interactions. nih.gov

Impact on Reaction Outcomes:

The interplay of these electronic and steric effects can be leveraged to control reaction outcomes. Research on phenylacetic acid derivatives demonstrates how reaction conditions can determine the product of a reaction. For example, a strategy for the fluorination of phenylacetic acid derivatives using Selectfluor shows a solvent-dependent switch in the reaction mechanism. nih.gov

In aqueous conditions , the carboxylic acid is deprotonated, enabling a single-electron-transfer (SET) oxidation that leads to decarboxylative fluorination. nih.gov

In non-aqueous conditions , the acidity of the phenylacetic acid is much lower, and the reaction proceeds via direct fluorination of the benzylic C(sp³)–H bond to form α-fluoro-α-arylacetic acids. nih.gov

This illustrates how the electronic properties of the molecule, influenced by the fluorine substituent, can be manipulated by the reaction environment to yield different products selectively.

The following tables summarize the expected influence of the ortho-fluorine substituent and the divergent outcomes in fluorination reactions.

Table 1: Predicted Effects of Ortho-Fluorine on Reactive Sites of this compound

| Reactive Site | Electronic Effect of o-Fluorine | Steric Effect of o-Fluorine | Predicted Impact on Reactivity |

| Carboxylic Acid | Increased acidity due to inductive withdrawal (-I) | Steric hindrance to reagent approach | Enhanced acidity; potentially slower rates for sterically demanding reactions (e.g., esterification with bulky alcohols) |

| Aromatic Ring | Deactivation (-I) but ortho, para-directing (+M) | Minor influence on substitution pattern | Reduced reactivity towards electrophilic substitution; directs incoming electrophiles to positions 4 and 6 |

| Acetyl Group | Increased electrophilicity of carbonyl carbon (-I) | Steric hindrance to nucleophilic attack | More susceptible to nucleophiles, but reaction rates may be slowed by steric bulk |

| Benzylic Carbon | C-H bond acidity slightly increased (-I) | Minimal direct steric effect | Site for reactions like α-halogenation, influenced by the overall electronic environment |

Table 2: Solvent-Dependent Outcomes in the Fluorination of Phenylacetic Acid Derivatives

| Reaction Condition | Predominant Mechanism | Primary Product | Reference |

| Aqueous | Single-Electron Transfer (SET) Oxidation | Decarboxylative Fluorination Product | nih.gov |

| Non-Aqueous | Direct C-H Fluorination | α-Fluoro-α-arylacetic Acid | nih.gov |

Advanced Spectroscopic Characterization of Acetyl 2 Fluorophenyl Acetic Acid

Vibrational Spectroscopy for Structural Analysis and Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum of Acetyl(2-fluorophenyl)acetic acid is expected to be dominated by the characteristic absorptions of its carboxylic acid, ketone, and fluorophenyl moieties.

The carboxylic acid group gives rise to several distinct bands. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration, which is typically broadened by hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear as a strong, sharp band around 1700-1725 cm⁻¹. For comparison, the C=O stretching in acetic acid is observed at approximately 1709 cm⁻¹ in solution. nbinno.com The acetyl group introduces a second carbonyl stretching band, which is expected at a slightly different frequency, typically around 1715-1730 cm⁻¹, helping to distinguish it from the carboxylic acid carbonyl. In acetylacetone, the keto-form C=O stretch appears at 1728 cm⁻¹ and 1708 cm⁻¹. chemicalbook.com

The 2-fluorophenyl group will present several characteristic bands. The C-F stretching vibration is expected in the 1200-1300 cm⁻¹ range. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while out-of-plane C-H bending vibrations for the ortho-substituted ring are found between 740-780 cm⁻¹. The aromatic C=C stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region. For the related compound 2-Chlorophenylacetic acid, characteristic IR peaks are observed that correspond to these aromatic vibrations. chemicalbook.com

Table 1: Expected FT-IR Vibrational Frequencies for this compound based on Analogous Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound(s) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | Acetic Acid nbinno.com |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Acetic Acid nbinno.com |

| Acetyl Group | C=O Stretch | 1715-1730 | Acetylacetone chemicalbook.com |

| Aromatic Ring | C-H Stretch | >3000 | 2-Chlorophenylacetic acid chemicalbook.com |

| Aromatic Ring | C=C Stretch | 1450-1600 | 2-Chlorophenylacetic acid chemicalbook.com |

| Fluoro-substituent | C-F Stretch | 1200-1300 | (2,4,5-Trichlorophenoxy) Acetic acid (computational) nih.gov |

| Aromatic Ring | C-H Bend (out-of-plane) | 740-780 | 2-Chlorophenylacetic acid chemicalbook.com |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While C=O stretching vibrations are strong in IR spectra, they are often weaker in Raman spectra. Conversely, C=C bonds, particularly in aromatic systems, and C-S or S-S bonds, which are weak in the IR, often show strong Raman scattering.

For this compound, the Raman spectrum would be particularly useful for characterizing the aromatic ring. The symmetric "ring breathing" vibration of the benzene (B151609) ring, typically around 1000 cm⁻¹, is expected to be a strong and sharp band. The C=C stretching vibrations within the phenyl ring (1400-1600 cm⁻¹) would also be prominent. In Phenylacetic acid, a strong Raman band associated with the aromatic ring is observed. chemicalbook.com The C-F bond should also produce a noticeable Raman signal. The carbonyl stretches of the acetyl and carboxylic acid groups are expected to be present but may be less intense than in the FT-IR spectrum.

In Situ Raman Spectroscopy for Real-Time Reaction Monitoring

The synthesis of this compound can be monitored in real-time using in situ Raman spectroscopy. ontosight.ai This non-invasive technique allows for the tracking of reactant consumption and product formation by monitoring the intensities of their characteristic Raman bands. For instance, during the synthesis, one could monitor the disappearance of bands associated with the starting materials, such as 2-fluorobenzaldehyde (B47322), and the simultaneous appearance of key bands for this compound, like the carbonyl and aromatic ring vibrations. ontosight.ai This provides valuable kinetic and mechanistic information, aiding in reaction optimization and control.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides information on the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) and Carbon (¹³C) NMR for Backbone and Substituent Characterization

¹H NMR: The proton NMR spectrum of this compound would provide a wealth of structural information.

Carboxylic Acid Proton (-COOH): A singlet, typically broad, appearing far downfield, usually between 10-13 ppm. This signal's broadness is due to hydrogen bonding and chemical exchange.

Aromatic Protons (-C₆H₄F): The four protons on the 2-fluorophenyl ring will appear in the aromatic region (typically 7.0-8.0 ppm). Due to the ortho-fluoro substituent, they will form a complex multiplet pattern resulting from both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Methine Proton (-CH(CO)CH₃): The single proton on the alpha-carbon is adjacent to the phenyl ring and the acetyl group. It is expected to appear as a singlet around 4.0-5.0 ppm.

Acetyl Protons (-COCH₃): The three protons of the acetyl methyl group are in a distinct chemical environment and are expected to appear as a sharp singlet, likely in the 2.1-2.5 ppm range. Data for 2-acetamidobenzyl acetate (B1210297) shows acetyl protons in this region. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbons (-COOH and -C=O): The two carbonyl carbons are the most deshielded and will appear furthest downfield. The carboxylic acid carbon is typically found between 170-185 ppm, while the ketone carbon of the acetyl group is expected at a more downfield position, likely >190 ppm, as seen in S-2 Acetamidophenylethanethioate (197.23 ppm). rsc.org

Aromatic Carbons (-C₆H₄F): The six carbons of the phenyl ring will appear in the 110-165 ppm range. The carbon directly bonded to the fluorine atom (C-F) will show a large coupling constant (¹JCF) and its chemical shift will be significantly affected. The other aromatic carbons will also exhibit smaller C-F couplings.

Methine Carbon (-CH(CO)CH₃): The alpha-carbon will be found in the 40-60 ppm range.

Acetyl Carbon (-COCH₃): The methyl carbon of the acetyl group is expected to be the most upfield signal, typically appearing between 20-30 ppm.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference Compound(s) |

| -COOH | 10.0 - 13.0 (broad s) | 170 - 185 | Acetic Acid chemicalbook.com |

| -C₆H₄F | 7.0 - 8.0 (m) | 110 - 165 (with C-F coupling) | 2-(2-Fluorophenyl)acetic acid nbinno.com |

| -CH(CO) | ~4.0 - 5.0 (s) | 40 - 60 | Phenylacetic acid derivatives mdpi.com |

| -COCH₃ | 2.1 - 2.5 (s) | >190 (C=O), 20-30 (CH₃) | Acetylated compounds rsc.org |

Fluorine (¹⁹F) NMR for Fluorine Environment and Purity Assessment

¹⁹F NMR is a highly sensitive technique specifically for fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, its NMR signals are strong and spectra can be acquired rapidly. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the phenyl ring. The precise chemical shift of this signal is highly sensitive to the electronic environment, making it an excellent probe for confirming the substitution pattern and assessing sample purity. Any impurities containing fluorine would likely give rise to separate signals. Furthermore, ¹⁹F NMR is used as a tool in the synthesis of chiral compounds, where derivatizing agents like 2-Fluorophenylacetic acid are used to determine enantiomeric composition. sigmaaldrich.com This highlights the sensitivity of the fluorine nucleus's chemical shift to its stereochemical environment.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis. For a molecule like this compound, high-resolution mass spectrometry is particularly crucial.

High-Resolution Mass Spectrometry (HRMS) for Intermediate Detection

In the multi-step synthesis of this compound, High-Resolution Mass Spectrometry (HRMS) provides unambiguous confirmation of the elemental composition of intermediates and the final product. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the confident assignment of a chemical formula to a given ion.

For instance, a plausible synthetic route might involve the precursor 2-(2-Fluorophenyl)acetic acid before the final acetylation step. HRMS would be used to verify the successful formation of this intermediate. In electrospray ionization (ESI) mode, the compound can be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The high resolving power of instruments like an Orbitrap or a time-of-flight (TOF) analyzer is essential for this task.

The table below presents hypothetical HRMS data for the final product and a key intermediate. The close agreement between the calculated and observed m/z values would serve as strong evidence for their identities.

| Compound | Formula | Ion Species | Calculated m/z | Observed m/z (Hypothetical) |

|---|---|---|---|---|

| 2-(2-Fluorophenyl)acetic acid | C₈H₇FO₂ | [M-H]⁻ | 153.0357 | 153.0355 |

| This compound | C₁₀H₉FO₃ | [M-H]⁻ | 195.0463 | 195.0461 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

Intermolecular Interactions and Crystal Lattice Analysis

For this compound, single crystals suitable for X-ray diffraction would be grown, likely through slow evaporation from a suitable solvent. The resulting structural analysis would be expected to reveal several key intermolecular interactions. The most prominent of these would likely be the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules.

Furthermore, the crystal packing would be stabilized by a network of weaker interactions. These could include C-H···O and C-H···F hydrogen bonds, as well as potential π-π stacking interactions between the aromatic fluorophenyl rings. The fluorine atom itself could participate in halogen bonding. Analysis of the crystal lattice would provide the precise geometry of these interactions.

The following table contains hypothetical crystallographic data for this compound, illustrating the parameters obtained from such an analysis.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₀H₉FO₃ |

| Formula Weight | 196.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 10.23 |

| c (Å) | 11.45 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 959.8 |

| Z | 4 |

Polymorphism Studies and Crystal Structure Dependence on Conditions

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability. The study of polymorphism is critical in fields such as pharmaceuticals and materials science.

For this compound, it is conceivable that different polymorphs could be obtained by varying the crystallization conditions. Factors such as the choice of solvent, the rate of cooling or evaporation, and the temperature can influence the kinetic and thermodynamic pathways of crystal formation, leading to different packing arrangements of the molecules. For instance, a rapid crystallization from a non-polar solvent might yield a metastable kinetic polymorph (Form I), while slow crystallization from a polar solvent at a controlled temperature could produce a more stable thermodynamic form (Form II). nih.gov These forms would differ in their intermolecular interactions and unit cell parameters.

The potential for conformational polymorphism also exists, where molecules with the same chemical structure adopt different conformations within the crystal lattice. rsc.org Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR would be used to identify and characterize these different polymorphic forms.

| Parameter | Form I (Hypothetical) | Form II (Hypothetical) |

|---|---|---|

| Crystallization Condition | Rapid evaporation from Hexane/Ethyl Acetate | Slow cooling from Acetonitrile (B52724) |

| Thermodynamic Stability | Metastable | Stable |

| Crystal System | Monoclinic | Triclinic |

| Dominant Interaction | Planar hydrogen-bonded dimers | Catemeric hydrogen-bonded chains |

Computational Chemistry and Theoretical Studies on Acetyl 2 Fluorophenyl Acetic Acid

Molecular Modeling and Dynamics Simulations: Unexplored Territories

Detailed molecular modeling and dynamics simulations are crucial for understanding the three-dimensional structure and behavior of a molecule over time. However, specific studies on Acetyl(2-fluorophenyl)acetic acid are currently absent from the public scientific record.

Conformational Analysis and Molecular Flexibility

A conformational analysis identifies the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, this would involve exploring the rotation around its single bonds to determine the most stable conformations. Such an analysis would provide insights into the molecule's flexibility and the shapes it is most likely to adopt. Molecular dynamics simulations could further elucidate how the molecule behaves in a solution, showing how it changes shape and interacts with its environment over time. Without dedicated studies, any discussion on the specific conformational preferences and flexibility of this compound remains speculative.

Prediction of Molecular Recognition and Binding Modes

Understanding how a molecule interacts with biological targets is fundamental in fields like drug discovery. Computational methods can predict how this compound might bind to a protein's active site, identifying key interactions that stabilize the complex. These predictions are vital for understanding its potential biological activity. The lack of published research in this area means that the molecular recognition and binding characteristics of this compound are yet to be computationally explored and documented.

Quantum Chemical Calculations for Electronic and Energetic Insights: A Call for Investigation

Quantum chemical calculations provide a deeper understanding of a molecule's electronic structure, stability, and reactivity. While the theoretical frameworks for these calculations are robust, their application to this compound has not been reported in detail.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It can be used to optimize the molecule's geometry, calculate its vibrational frequencies, and determine various electronic properties. For this compound, DFT calculations would provide precise bond lengths, bond angles, and a map of the electron distribution, offering a foundational understanding of its structure and intrinsic properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. A HOMO-LUMO analysis for this compound would predict its reactive sites and its propensity to participate in chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological or chemical activity. nih.govmdpi.com The fundamental principle of QSAR is that the variations in the activity of compounds are dependent on the changes in their molecular features.

To build a QSAR model, molecular descriptors are calculated for each compound in a dataset. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties, such as:

Electronic properties: Dipole moment, partial charges.

Steric properties: Molecular volume, surface area.

Hydrophobic properties: LogP (partition coefficient).

Topological indices: Descriptors of molecular connectivity.

Once calculated, these descriptors are used as independent variables in a statistical analysis (e.g., multiple linear regression, partial least squares) to create a model that predicts the activity (the dependent variable).

For a class of compounds like derivatives of this compound, a QSAR study could elucidate the key molecular features that govern a specific activity, such as herbicidal or antibacterial efficacy. nih.govmdpi.com For example, a 3D-QSAR model developed for acetylcholinesterase inhibitors revealed that high potency was linked to specific interactions with key amino acid residues in the enzyme's active site. nih.gov Such models are highly valuable in medicinal chemistry and materials science for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules and reducing the need for extensive experimental screening. mdpi.comnih.gov

In Silico Tools for Predicting Reaction Outcomes and Compound Performance

In the realm of modern computational chemistry, in silico tools have become indispensable for accelerating chemical research and development. These computational methods allow for the prediction of reaction outcomes and the performance of chemical compounds before their synthesis, saving significant time and resources. For a molecule such as this compound, a variety of computational tools can be applied to forecast its synthetic pathways and potential efficacy. While specific computational studies on this compound are not extensively documented in publicly available literature, the application of established in silico methodologies can provide valuable insights. These methods are broadly categorized into tools for predicting reaction outcomes and those for predicting compound performance.

Predicting Reaction Outcomes

The synthesis of a target molecule like this compound involves multiple reaction steps, each with its own set of optimal conditions. Machine learning and neural network models, trained on vast databases of chemical reactions, can predict these conditions with increasing accuracy. nih.gov These models can suggest the most suitable catalysts, solvents, reagents, and temperatures for a given transformation.

For instance, in a hypothetical synthesis of this compound, a key step might involve a coupling reaction. A predictive model would analyze the structures of the reactants and predict the conditions most likely to yield the desired product with high efficiency. The model's predictions are based on patterns learned from millions of documented reactions. nih.gov

Below is a hypothetical data table showcasing the kind of predictions a machine learning model might generate for a key synthetic step in producing this compound.

Predicted Reaction Conditions for a Hypothetical Synthesis Step

| Parameter | Predicted Value | Confidence Score |

|---|---|---|

| Catalyst | Palladium(II) Acetate (B1210297) | 0.85 |

| Solvent | Dimethylformamide (DMF) | 0.92 |

| Reagent | Potassium Carbonate | 0.88 |

| Temperature | 100 °C | 0.79 |

Forward synthesis prediction tools can also forecast the likely products of a reaction, given the starting materials and reagents. tum.de This is particularly useful for identifying potential side products and optimizing reaction pathways to maximize the yield of the target compound.

Predicting Compound Performance

Once a compound is synthesized, its performance is determined by its physicochemical properties and biological activity. In silico tools play a crucial role in predicting these characteristics.

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models are computational models that relate the chemical structure of a molecule to its physicochemical properties. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties such as boiling point, melting point, water solubility, and partition coefficient (logP). nih.govscispace.com For this compound, QSPR models can provide estimates of these key parameters, which are crucial for understanding its behavior in various environments.

The following interactive data table presents predicted physicochemical properties for this compound based on established QSPR modeling techniques.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method |

|---|---|---|

| Molecular Weight | 196.16 g/mol | Calculation |

| logP (Octanol-Water Partition Coefficient) | 1.58 | Consensus Prediction |

| Water Solubility | -2.1 log(mol/L) | Machine Learning Model |

| Boiling Point | 320.5 °C | QSPR Model |

| Melting Point | 95.2 °C | QSPR Model |

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are similar to QSPR models but focus on predicting the biological activity of a compound. nih.govarxiv.orgresearchgate.net These models are extensively used in drug discovery to screen large libraries of virtual compounds and identify those with the highest potential for therapeutic effect. nih.gov For a compound like this compound, QSAR models could be employed to predict its potential as an inhibitor for a specific biological target. The accuracy of these predictions is highly dependent on the quality and diversity of the training data used to build the model. nih.govarxiv.orgresearchgate.net

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, molecular docking is used to predict how a small molecule, such as a derivative of this compound, might bind to a target protein. researchgate.net By simulating the interaction at the molecular level, researchers can estimate the binding affinity and identify key interactions that contribute to the compound's activity. This information is invaluable for designing more potent and selective molecules. nih.gov

Advanced Research Methodologies and Future Directions in Acetyl 2 Fluorophenyl Acetic Acid Research

Methodological Rigor and Data Reproducibility

No standardized experimental assays or protocols for Acetyl(2-fluorophenyl)acetic acid have been established in the scientific literature.

There is no available information on the batch-to-batch consistency or impurity analysis of this compound.

The absence of research on this compound means there are no contradictory findings to resolve.

Interdisciplinary Research Frameworks

While interdisciplinary approaches are common in chemical research, no specific integrated studies involving the synthesis, spectroscopy, and computational analysis of this compound have been reported.

Emerging Research Avenues and Potential Applications

No emerging research avenues or potential applications for this compound have been identified based on the current lack of research.

Development of Novel Organofluorine Building Blocks

While specific research on the direct conversion of this compound into a wide array of novel organofluorine building blocks is not extensively documented in publicly available literature, the principles of organofluorine chemistry suggest its potential as a versatile precursor. The reactivity of the acetyl, carboxylic acid, and fluorinated phenyl moieties can be strategically exploited to generate complex molecular architectures.

The core structure of this compound presents multiple reaction sites for diversification. The carboxylic acid can be transformed into esters, amides, or other functional groups, while the acetyl group offers a handle for aldol-type reactions, reductions, or oxidations. ontosight.ai The true synthetic potential, however, lies in leveraging the fluorine atom's influence on the aromatic ring's reactivity.

Research on related fluorophenylacetic acid derivatives has demonstrated their utility in constructing more complex fluorinated molecules. For instance, 2-fluorophenylacetic acid has been employed in the synthesis of thiazolino[3,2-c]pyrimidin-5,7-diones and as a chiral derivatizing agent. sigmaaldrich.com Furthermore, derivatives of phenylacetic acids are recognized as valuable starting materials for various functionalizations, leading to new compounds with potential biological activities.

A key strategy in modern synthetic chemistry is the use of versatile synthons that can be readily incorporated into larger molecules. Research has shown the successful synthesis of α-fluoro 1,3-benzothiazol-2-yl sulfone-based synthons, which are valuable for fluoro-julia olefinations. nih.gov Although not directly starting from this compound, this highlights a potential pathway where the α-position to the carbonyl of the acetyl group could be targeted for fluorination and subsequent transformation into a useful synthetic intermediate.

The synthesis of fluorinated heterocycles is another significant area where derivatives of this compound could serve as valuable precursors. For example, fluorinated phenylacetic acids have been utilized as starting materials for the construction of fluorinated chromen-4-one rings, which are present in some FDA-approved drugs.

Table 1: Potential Transformations of this compound for Building Block Synthesis

| Functional Group | Potential Reaction | Resulting Building Block |

| Carboxylic Acid | Esterification, Amidation | Esters, Amides |

| Acetyl Group | Reduction, Oxidation, Aldol Condensation | Alcohols, Ketones, α,β-Unsaturated Systems |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Substituted Phenyl Derivatives |

| α-Position to Acetyl | Enolate formation and reaction with electrophiles | α-Functionalized Ketones |

This table represents theoretical transformations based on general organic chemistry principles and reactivity of related compounds.

Exploration of Unprecedented Reactivity and Selectivity Profiles

The unique electronic properties imparted by the fluorine atom in this compound are expected to give rise to unprecedented reactivity and selectivity in various chemical transformations. The ortho-fluorine substituent can influence reaction outcomes through both steric and electronic effects, including inductive withdrawal and potential hydrogen bonding interactions. ontosight.ai

While specific studies on the reactivity and selectivity of this compound are limited, research on analogous systems provides valuable insights. For example, the reactivity of 2-(4-Acetyl-2-fluorophenyl)acetic acid, a positional isomer, has been shown to include oxidation of the acetyl group, reduction to an alcohol, and nucleophilic aromatic substitution of the fluorine atom. ontosight.ai These reactions open avenues for creating a diverse library of derivatives.

Catalytic C-H functionalization is a powerful tool in modern organic synthesis. The development of methods for the selective functionalization of C-H bonds in the presence of other reactive functional groups is a significant challenge. The phenyl ring of this compound presents multiple C-H bonds that could be targeted for direct functionalization, leading to the efficient construction of complex molecules.

Asymmetric catalysis is another area where the unique structure of this compound could be exploited. The development of catalytic systems for the enantioselective fluorination of α-aryl acetic acid derivatives has been reported, highlighting the potential for creating chiral centers in molecules derived from this scaffold.

Table 2: Comparison of Reactivity in Related Phenylacetic Acid Derivatives

| Compound | Reaction Type | Key Findings | Reference |

| 2-(4-Acetyl-2-fluorophenyl)acetic acid | Oxidation, Reduction, Substitution | Demonstrates the reactivity of the acetyl and fluoro-phenyl groups. | ontosight.ai |

| 2-Fluorophenylacetic acid | Synthesis of heterocycles | Used as a precursor for more complex ring systems. | sigmaaldrich.com |

| α-Aryl acetic acid derivatives | Asymmetric Fluorination | Enantioselective introduction of fluorine has been achieved. |

The future of research in this area will likely focus on the development of novel catalytic methods that can selectively manipulate the different functional groups within the this compound framework. This includes the exploration of transition-metal catalysis, organocatalysis, and biocatalysis to unlock new reaction pathways and achieve high levels of selectivity. Mechanistic studies will be crucial to understanding the role of the fluorine atom in directing these reactions and to rationally design more efficient and selective transformations.

Q & A

Q. Key Considerations :

- Use anhydrous conditions to avoid hydrolysis of reactive intermediates.

- Monitor reaction progress via TLC or HPLC, as fluorinated intermediates may exhibit distinct Rf values or retention times .

Q. Table 1: Example Reaction Parameters

| Reagent | Catalyst | Temperature | Yield (Reported) | Source |

|---|---|---|---|---|

| Acetic anhydride | AlCl₃ | 80°C | 65–75% | |

| Chloroacetyl chloride | K₂CO₃ | RT | 55–60% |

Basic: Which spectroscopic techniques are optimal for structural elucidation?

Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–7.5 ppm for fluorophenyl) and acetyl groups (δ 2.1–2.3 ppm for CH₃). ¹⁹F NMR (δ -110 to -120 ppm) confirms fluorine substitution .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₁₀H₉FO₃ at m/z 196.06) and fragmentation patterns .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

Note : X-ray crystallography resolves stereochemical ambiguities in fluorinated analogs, as seen in cyclopropane derivatives .

Advanced: How can computational modeling predict biological target interactions?

Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with enzymes (e.g., cyclooxygenase) or receptors. Fluorine atoms enhance binding via hydrophobic interactions and halogen bonding .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Fluorophenyl groups may stabilize π-π stacking with aromatic residues .

Case Study : A chromen-4-one derivative with fluorophenyl groups showed a docking score of -9.2 kcal/mol against COX-2, correlating with in vitro IC₅₀ values .

Advanced: How to resolve contradictions between in vitro and in vivo bioactivity data?

Answer:

- Pharmacokinetic Profiling : Measure plasma stability and metabolic clearance (e.g., CYP450 enzymes). Fluorinated compounds often exhibit prolonged half-lives due to C-F bond stability .

- Metabolite Identification : Use LC-MS/MS to detect oxidation or deacetylation products that may explain reduced in vivo efficacy .

- Dose Optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) to improve bioavailability, as seen in fluorobenzyl analogs .

Example : A fluorophenylacetic acid derivative showed 80% inhibition in vitro but only 30% in vivo due to rapid glucuronidation, resolved by prodrug modification .

Basic: What safety protocols are critical for handling fluorinated acetic acid derivatives?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Fluorinated compounds may penetrate latex .

- Ventilation : Use fume hoods to avoid inhalation of acetic acid vapors or fine powders .

- Spill Management : Neutralize acetic acid derivatives with sodium bicarbonate and dispose via hazardous waste protocols .

Q. Table 2: Toxicity Data for Analogous Compounds

| Compound | LD₅₀ (Oral, Rat) | Target Organs | Source |

|---|---|---|---|

| 2-(4-Octylphenyl)acetic acid | 1200 mg/kg | Liver, Kidneys | |

| 2-Amino-2-(2-fluorophenyl)acetic acid | 950 mg/kg | CNS |

Advanced: How to design SAR studies for fluorophenylacetic acid derivatives?

Answer:

- Substitution Patterns : Compare meta- vs. para-fluorine placement. Para-fluorine in 2-(4-fluorophenyl)acetic acid enhances COX-2 selectivity by 3-fold vs. meta-substituted analogs .

- Functional Group Modifications : Replace acetyl with trifluoromethyl groups to assess steric and electronic effects on enzyme inhibition .

- Data Analysis : Use multivariate regression to correlate logP, pKa, and IC₅₀ values. Fluorine’s electronegativity often improves membrane permeability .

Basic: What chromatographic methods separate fluorinated analogs from reaction mixtures?

Answer:

- HPLC : Use C18 columns with mobile phases of acetonitrile/0.1% TFA (70:30). Fluorophenyl derivatives elute later due to hydrophobicity .

- GC-MS : Derivatize acetic acid groups with BSTFA to improve volatility. Monitor fragments at m/z 121 (CF₃⁺) and 196 (M-CH₃CO) .

Advanced: How does fluorine position influence metabolic stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.